molecular formula C₇H₁₁ClN₂S₂ B1140006 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride CAS No. 106139-15-5

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Cat. No.: B1140006
CAS No.: 106139-15-5
M. Wt: 222.76
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₁ClN₂S₂ and its molecular weight is 222.76. The purity is usually 95%.
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Biological Activity

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in pharmacology, nanotechnology, and chemical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring linked to a disulfide bond, which plays a crucial role in its reactivity and biological interactions. Its molecular formula is C6H8N2S2C_6H_8N_2S_2 with a molecular weight of 188.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules such as DNA and proteins.

  • DNA Binding : Research indicates that complexes formed with this compound exhibit significant binding affinity to DNA, potentially causing structural changes that could be leveraged for therapeutic applications.
  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential utility in cancer therapy.

1. Anti-Fibrotic Activity

A notable application of this compound is in the synthesis of novel pyrimidine derivatives aimed at treating fibrosis.

  • Study Findings : Derivatives synthesized from this compound displayed promising anti-fibrotic activities, with IC50 values ranging from 45.69 μM to 45.81 μM against hepatic stellate cells (HSC-T6).

2. Nanotechnology

The compound is utilized in the functionalization of gold nanoparticles for biosensing applications.

  • Research Outcomes : Functionalized gold nanoparticles demonstrated high specificity and sensitivity in detecting biomarkers, enhancing their applicability in medical diagnostics.

3. Pharmacological Research

In pharmacology, it serves as a precursor for developing new chemical entities.

  • Preclinical Studies : Several derivatives have shown efficacy in treating neurological conditions during preclinical evaluations.

Case Study 1: Anti-Cancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations as low as 20 μM, suggesting its potential as an anti-cancer agent.

Case Study 2: DNA Interaction Studies

Another study explored the interaction between this compound and DNA using spectroscopic methods. The findings revealed that the compound could induce conformational changes in DNA, which may have implications for drug design targeting genetic material.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(Thiazol-4-yldisulfanyl)ethanamineC7H10N2S2Contains a thiazole ring
3-(Pyridin-3-yldisulfanyl)propan-1-amineC9H12N2S2Features a longer carbon chain
2-(Benzothiazol-4-yldisulfanyl)ethanamineC10H10N2S3Incorporates a benzothiazole moiety

The distinct combination of the pyridine ring and disulfide bond in this compound allows it to participate effectively in redox chemistry and protein interactions, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKLFMRSNLFPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2′-dipyridyldisulfide (13.2 g) was dissolved in 100 ml of methanol. Under vigorously stirring, 3.4 g of 2-mercaptoethylamine hydrochloride in 30 ml of methanol was added dropwise thereto. The reaction mixture was stirred for 1 hour and 40 minutes and the solvent was distilled off. Ethyl acetate was added to the resulting residue for crystallization and crystals were collected by filtration. Crude crystals thus obtained were recrystallized from methanol-ether. The mother liquor was concentrated and crystallized again from ether to obtain 5.62 g of S-(2-pyridylthio)-2-mercaptoethylamine hydrochloride (hereinafter referred to as Compound (2)) (yield 84%). The chemical formula of Compound (2) is shown below.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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